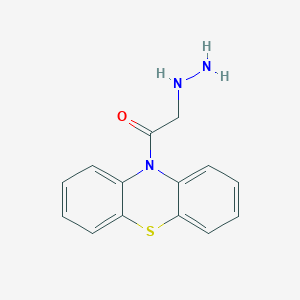
2-Hydrazinyl-1-(10H-phenothiazin-10-YL)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinyl-1-(10H-phenothiazin-10-yl)ethan-1-one is a chemical compound that belongs to the phenothiazine class Phenothiazines are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 2-Hydrazinyl-1-(10H-phenothiazin-10-yl)ethan-1-one typically involves the reaction of 2-chloro-1-(10H-phenothiazin-10-yl)ethanone with hydrazine hydrate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthesized compound is then characterized using techniques such as IR, 1H-NMR, and mass spectrometry .
Analyse Des Réactions Chimiques
2-Hydrazinyl-1-(10H-phenothiazin-10-yl)ethan-1-one undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aryl aldehydes to form Schiff bases.
Cyclocondensation Reactions: It can be used to synthesize azetidinones by reacting with chloroacetyl chloride in the presence of triethylamine.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.
Applications De Recherche Scientifique
2-Hydrazinyl-1-(10H-phenothiazin-10-yl)ethan-1-one has several scientific research applications:
Antibacterial and Antifungal Activity: The compound has shown good antibacterial activity against Staphylococcus aureus and Bacillus subtilis, and antifungal activity against Aspergillus species.
Anti-tubercular Activity: It has been evaluated for its anti-tubercular activity and has shown inhibition against the growth of Mycobacterium tuberculosis.
Anti-inflammatory Activity: Although the compound has been tested for anti-inflammatory activity, it did not show promising results in this area.
Mécanisme D'action
The mechanism of action of 2-Hydrazinyl-1-(10H-phenothiazin-10-yl)ethan-1-one involves its interaction with various molecular targets. The compound’s hydrazinyl group is believed to play a crucial role in its biological activity by forming Schiff bases with aldehydes and ketones. These Schiff bases can further interact with biological molecules, leading to the observed antibacterial and antifungal activities .
Comparaison Avec Des Composés Similaires
2-Hydrazinyl-1-(10H-phenothiazin-10-yl)ethan-1-one can be compared with other phenothiazine derivatives such as:
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride: This compound has similar structural features but differs in its functional groups and biological activities.
1-(10H-phenothiazin-2-yl)ethanone: Another phenothiazine derivative with different applications and properties.
The uniqueness of this compound lies in its hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to other phenothiazine derivatives.
Propriétés
Numéro CAS |
54012-74-7 |
|---|---|
Formule moléculaire |
C14H13N3OS |
Poids moléculaire |
271.34 g/mol |
Nom IUPAC |
2-hydrazinyl-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C14H13N3OS/c15-16-9-14(18)17-10-5-1-3-7-12(10)19-13-8-4-2-6-11(13)17/h1-8,16H,9,15H2 |
Clé InChI |
OIIPRDHBDNAXIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



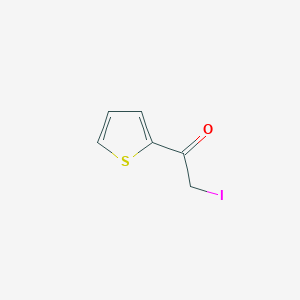
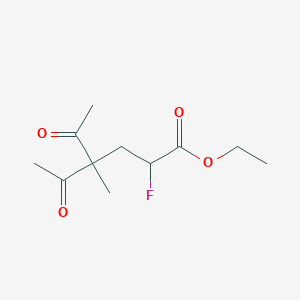
![N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B14629900.png)
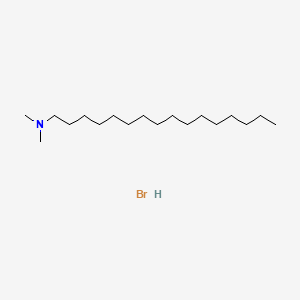

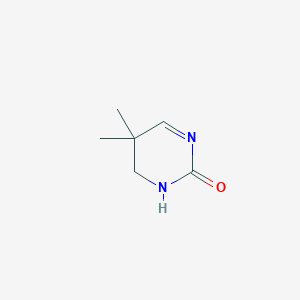

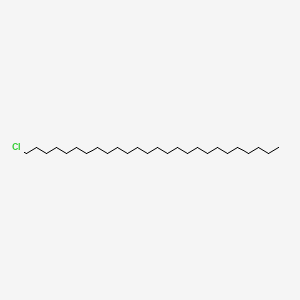
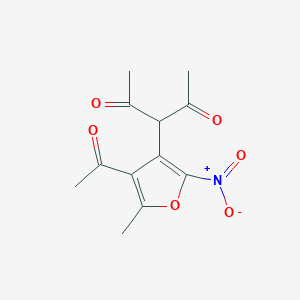
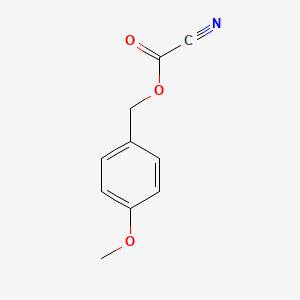
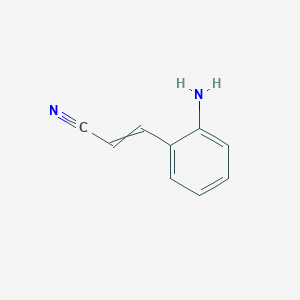

![Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate](/img/structure/B14629940.png)
